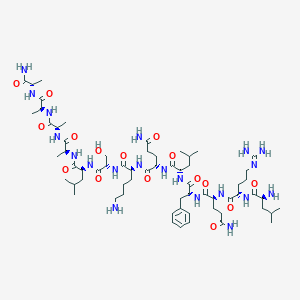

Neuronostatin-13 (human)

Description

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H110N20O16/c1-32(2)27-40(66)55(92)77-42(20-16-26-72-64(70)71)56(93)79-44(22-24-50(68)87)59(96)83-47(30-39-17-12-11-13-18-39)62(99)81-46(29-34(5)6)61(98)80-43(21-23-49(67)86)58(95)78-41(19-14-15-25-65)57(94)84-48(31-85)63(100)82-45(28-33(3)4)60(97)76-38(10)54(91)75-37(9)53(90)74-36(8)52(89)73-35(7)51(69)88/h11-13,17-18,32-38,40-48,85H,14-16,19-31,65-66H2,1-10H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,73,89)(H,74,90)(H,75,91)(H,76,97)(H,77,92)(H,78,95)(H,79,93)(H,80,98)(H,81,99)(H,82,100)(H,83,96)(H,84,94)(H4,70,71,72)/t35-,36-,37-,38-,40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBROQPAHZFJIA-QACLBKBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H110N20O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Origins of Neuronostatin-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronostatin-13 is a recently identified peptide hormone with pleiotropic physiological effects, positioning it as a molecule of significant interest in neuroscience, cardiovascular research, and metabolism. This technical guide provides an in-depth overview of the discovery, origin, and key experimental findings related to human neuronostatin-13. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug development and biomedical research.

Discovery and Origin of Neuronostatin-13

Neuronostatin was first identified in 2008 through a bioinformatic analysis of the preprosomatostatin (PPSS) gene, the same precursor that gives rise to the well-known hormone somatostatin (B550006).[1] This discovery was based on the identification of conserved peptide sequences flanked by classic dibasic cleavage sites across different vertebrate species, suggesting the existence of a previously unknown bioactive peptide.[1]

The human neuronostatin-13 is a 13-amino acid peptide with a C-terminal amidation, a post-translational modification often crucial for the biological activity of peptide hormones. It is derived from the N-terminal region of the pro-somatostatin protein. The co-expression of neuronostatin and somatostatin has been observed in various tissues, including the central nervous system and the gastrointestinal tract.[1]

Physiological Functions and Putative Receptor

Initial studies have revealed that neuronostatin-13 exerts a range of biological activities, distinct from those of somatostatin. Its functions include influences on neuronal activity, cardiovascular regulation, and metabolic homeostasis. A key breakthrough in understanding its mechanism of action was the identification of the orphan G protein-coupled receptor GPR107 as its putative receptor.[2] While direct radioligand binding assays have proven challenging to develop, functional evidence strongly supports the role of GPR107 in mediating the downstream effects of neuronostatin-13.

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental studies on neuronostatin-13.

Table 1: In Vitro Bioactivity of Neuronostatin-13

| Parameter | Value | Cell Type/System | Key Findings | Reference |

| Glucagon (B607659) Release | 1000 nM | Isolated rat islets | Enhanced low-glucose-induced glucagon release. | [3] |

| PKA Phosphorylation | 100 nM | αTC1-9 cells | Increased phosphorylation of PKA at 30 and 40 minutes. | [3] |

| Proliferation | Not specified | Hep3B and SNU-387 cells | Decreased cell proliferation. | [4] |

Table 2: In Vivo Effects of Neuronostatin-13 in Rats

| Parameter | Dose | Route of Administration | Effect | Time Point | Reference |

| Mean Arterial Pressure | 300 pmol | Intracerebroventricular (i.c.v.) | Biphasic increase. | Phase 1: 0-10 min, Phase 2: 11-45 min | [5] |

| Plasma Vasopressin | 300 pmol | Intracerebroventricular (i.c.v.) | Significant elevation. | 30 minutes post-injection | [5] |

Table 3: Neuronostatin-13 Radioimmunoassay (RIA) Characteristics

| Parameter | Value | Species | Notes | Reference |

| EC50 | 68 pg/ml | Rat | Intra-assay variability of 10%. | [6] |

| Detection Limit | 14 pg/ml | Rat | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize neuronostatin-13.

Immuno-affinity Purification of Endogenous Neuronostatin

This protocol describes the general steps for isolating endogenous neuronostatin from tissue extracts.

Materials:

-

Tissue of interest (e.g., porcine pancreas)

-

Extraction buffer (e.g., 1 M acetic acid)

-

Anti-neuronostatin antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Homogenize the tissue in extraction buffer and centrifuge to clarify the supernatant.

-

Incubate the clarified extract with an anti-neuronostatin antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-peptide complex.

-

Wash the beads extensively with wash buffer to remove non-specific proteins.

-

Elute the bound peptide using an elution buffer.

-

Immediately neutralize the eluate with a neutralization buffer.

-

Subject the eluate to reverse-phase HPLC for further purification and analysis.

GPR107 Receptor Binding Assay (Generalized Protocol)

Materials:

-

Membrane preparation from cells overexpressing GPR107 (e.g., HEK293-GPR107 cells).

-

Radiolabeled neuronostatin-13 (e.g., [125I]-Tyr-neuronostatin-13). Note: N-terminal modifications may interfere with binding.

-

Unlabeled neuronostatin-13 (for competition).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells stably transfected with a GPR107 expression vector.

-

Harvest cells and homogenize in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the GPR107-containing membranes (e.g., 20-50 µg protein/well).

-

Add increasing concentrations of unlabeled neuronostatin-13.

-

Add a fixed concentration of radiolabeled neuronostatin-13.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor.

-

Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Determine the dissociation constant (Kd) of the radioligand from saturation binding experiments and calculate the inhibition constant (Ki) for the unlabeled ligand using the Cheng-Prusoff equation.

-

Measurement of PKA Phosphorylation by Western Blot

Materials:

-

αTC1-9 cells

-

Neuronostatin-13

-

Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

Primary antibodies: anti-phospho-PKA (Thr197) and anti-total PKA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture αTC1-9 cells to 70-80% confluency.

-

Treat the cells with neuronostatin-13 (e.g., 100 nM) for various time points (e.g., 0, 10, 30, 60 minutes).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-PKA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total PKA antibody to normalize for protein loading.

In Vivo Measurement of Mean Arterial Pressure in Rats

Materials:

-

Adult male Sprague-Dawley rats

-

Anesthetic (e.g., ketamine/xylazine)

-

Stereotaxic apparatus

-

Intracerebroventricular (i.c.v.) cannula

-

Carotid artery catheter

-

Pressure transducer and data acquisition system

-

Neuronostatin-13 solution

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant an i.c.v. cannula into the lateral ventricle.

-

Implant a catheter into the carotid artery for blood pressure measurement.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the arterial catheter to a pressure transducer.

-

Record a stable baseline mean arterial pressure (MAP).

-

Administer neuronostatin-13 (e.g., 300 pmol) or vehicle via the i.c.v. cannula.

-

Continuously record the MAP for a defined period (e.g., 60 minutes).

-

Analyze the change in MAP from baseline.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of neuronostatin-13 via its putative receptor GPR107.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Receptor-Ligand Binding Assays | Revvity [revvity.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. "Evidence for an Interaction of Neuronostatin with the Orphan G Protein" by Gina L.C. Yosten, Lauren J. Redlinger et al. [scholarsmine.mst.edu]

- 6. Neuronostatin acts via GPR107 to increase cAMP-independent PKA phosphorylation and proglucagon mRNA accumulation in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Neuronostatin-13: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronostatin-13 is a recently discovered 13-amino acid peptide hormone encoded by the somatostatin (B550006) gene. Possessing a crucial C-terminal amidation for its biological activity, this peptide exerts a wide range of pleiotropic effects on various physiological systems. This technical guide provides a comprehensive overview of the core biological functions of Neuronostatin-13, with a focus on its roles in metabolic regulation, cardiovascular function, and appetite control. Detailed experimental methodologies, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and therapeutic development.

Introduction: Discovery and Structure

Neuronostatin was first identified through bioinformatic analysis of the somatostatin preprohormone, revealing a conserved peptide sequence.[1] Immuno-affinity purification and subsequent sequencing confirmed the primary structure of the most abundant and biologically active isoform, Neuronostatin-13.[1] It is co-expressed with somatostatin in various tissues, including the pancreas, hypothalamus, and gastrointestinal tract.[1] The C-terminal amidation of Neuronostatin-13 is essential for its biological activity.[1]

Receptor Binding and Signaling Pathway

The orphan G protein-coupled receptor, GPR107, has been identified as a promising candidate receptor for Neuronostatin-13.[2][3] Knockdown of GPR107 expression has been shown to abolish the cellular responses to Neuronostatin-13.[3]

The signaling pathway initiated by Neuronostatin-13 binding to GPR107 is unique in that it is a cAMP-independent, yet Protein Kinase A (PKA)-dependent, mechanism.[4][5] While Neuronostatin-13 treatment leads to the phosphorylation and activation of PKA, it does not concurrently elevate intracellular cAMP levels.[4] A proposed model suggests the involvement of the NF-κB-IκB complex, where the dissociation of the catalytic subunit of PKA from this complex leads to its activation.[4]

Core Biological Functions

Regulation of Glucose Homeostasis

Neuronostatin-13 plays a significant role in the regulation of glucose metabolism, primarily through its effects on pancreatic islet hormone secretion. It has been shown to enhance glucagon (B607659) secretion under low glucose conditions and inhibit glucose-stimulated insulin (B600854) secretion.[6][7] This dual action suggests a role for Neuronostatin-13 in preventing hypoglycemia and modulating postprandial glucose levels.

| Parameter | Experimental Model | Neuronostatin-13 Concentration | Observed Effect | Reference |

| Glucagon Secretion | Isolated Rat Islets | 100 nM | Significant increase at 3 mM glucose | [6] |

| Glucagon mRNA | Isolated Rat Islets | 100 nM | Significant increase after 1 hour | [6] |

| Insulin Secretion | Isolated Rat Islets | 100 nM, 1000 nM | Inhibition of glucose-stimulated insulin secretion | [6] |

| Blood Glucose | In vivo (Rats) | Intra-arterial infusion | Delayed glucose clearance | [6][7] |

| Plasma Insulin | In vivo (Rats) | Intra-arterial infusion | Significantly reduced at 1 min post-glucose challenge | [6] |

Cardiovascular Effects

Intracerebroventricular (ICV) administration of Neuronostatin-13 has been demonstrated to have pronounced effects on the cardiovascular system, leading to a biphasic increase in mean arterial pressure (MAP).[1] In isolated cardiomyocytes, Neuronostatin-13 exhibits a negative inotropic effect, depressing cardiomyocyte mechanics.[1]

| Parameter | Experimental Model | Neuronostatin-13 Dose/Concentration | Observed Effect | Reference |

| Mean Arterial Pressure (MAP) | In vivo (Rats, ICV) | 0.3 nmol | Biphasic increase in MAP | [1] |

| Heart Rate | In vivo (Rats, ICV) | 0.3 nmol | No significant change | [1] |

| Cardiomyocyte Mechanics | Isolated Murine Cardiomyocytes | 0.3 nM and higher | Depression of peak shortening amplitude | [1] |

| Left Ventricular Developed Pressure | Langendorff Perfused Murine Hearts | 0.3 - 30 nM | Significant suppression | [1] |

Regulation of Food and Water Intake

Central administration of Neuronostatin-13 has been shown to suppress both food and water intake.[1] This suggests a role for Neuronostatin-13 in the central regulation of appetite and thirst.

| Parameter | Experimental Model | Neuronostatin-13 Dose | Time Point | Observed Effect | Reference |

| Food Intake | In vivo (Rats, ICV) | 0.3 nmol | 24 hours | Significant suppression | [1] |

| Water Intake | In vivo (Rats, ICV) | 0.3 nmol | 24 hours | Significant suppression | [1] |

Gastrointestinal Motility

While direct, quantitative data on the effects of Neuronostatin-13 on gastric emptying is limited in the provided search results, its precursor, somatostatin, is known to delay gastric emptying. Given the overlapping expression and some functional similarities, it is plausible that Neuronostatin-13 may also influence gastrointestinal motility. Further research is required to fully elucidate this function.

Cellular Proliferation and Gene Expression

Neuronostatin-13 has been shown to induce the expression of the early response gene c-Fos in various tissues, including the gastrointestinal tract and the brain, indicating its ability to activate intracellular signaling pathways leading to changes in gene expression.[1][8] In certain cell types, such as a gastric tumor cell line, Neuronostatin-13 has been observed to promote cell proliferation.[1]

Experimental Protocols

Intracerebroventricular (ICV) Injection in Rodents

Objective: To administer Neuronostatin-13 directly into the central nervous system to study its effects on cardiovascular function, food and water intake.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (scalpel, drill, etc.)

-

Guide cannula and dummy cannula

-

Injection cannula connected to a microsyringe pump

-

Neuronostatin-13 solution in sterile saline

-

Animal model (e.g., adult male Sprague-Dawley rats)

Procedure:

-

Anesthetize the animal and secure it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates, drill a small hole over the target lateral ventricle.

-

Implant the guide cannula to the desired depth and secure it with dental cement. Insert the dummy cannula.

-

Allow the animal to recover for a specified period (e.g., one week).

-

On the day of the experiment, gently restrain the conscious animal and remove the dummy cannula.

-

Insert the injection cannula into the guide cannula.

-

Infuse Neuronostatin-13 solution at a slow, controlled rate (e.g., 1 µL/min).

-

After infusion, leave the injection cannula in place for a brief period to prevent backflow.

-

Withdraw the injection cannula and replace the dummy cannula.

-

Monitor the animal for physiological and behavioral changes.

Perifusion Assay of Isolated Pancreatic Islets

Objective: To study the dynamic secretion of insulin and glucagon from isolated pancreatic islets in response to Neuronostatin-13.

Materials:

-

Perifusion system with multiple chambers

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

Neuronostatin-13 solution

-

Hormone assay kits (e.g., ELISA or RIA)

Procedure:

-

Isolate pancreatic islets from a suitable animal model (e.g., rat).

-

Place a known number of islets into each perifusion chamber.

-

Equilibrate the islets by perifusing with low-glucose KRB buffer.

-

Switch to KRB buffer containing the desired glucose concentration (e.g., low or high) with or without Neuronostatin-13.

-

Collect perifusate fractions at regular intervals.

-

Measure the concentration of insulin and glucagon in each fraction using appropriate hormone assays.

-

Analyze the data to determine the effect of Neuronostatin-13 on hormone secretion dynamics.

Western Blot for PKA Phosphorylation

Objective: To detect the phosphorylation of PKA in response to Neuronostatin-13 treatment in a target cell line (e.g., αTC1-9).

Materials:

-

Cell culture reagents and αTC1-9 cells

-

Neuronostatin-13

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-PKA, anti-total-PKA)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture αTC1-9 cells to the desired confluency.

-

Treat cells with Neuronostatin-13 for various time points.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-PKA overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total PKA for normalization.

Conclusion and Future Directions

Neuronostatin-13 is a multifaceted peptide hormone with significant physiological roles in metabolism, cardiovascular function, and appetite regulation. Its unique cAMP-independent PKA signaling pathway presents an intriguing area for further investigation. The identification of GPR107 as its putative receptor opens avenues for the development of selective agonists and antagonists, which will be invaluable tools for elucidating the full spectrum of Neuronostatin-13's biological functions and for exploring its therapeutic potential in conditions such as diabetes, hypertension, and obesity. Future research should focus on definitively confirming GPR107 as the cognate receptor, further dissecting the downstream components of its signaling cascade, and conducting more extensive in vivo studies to validate its therapeutic promise.

References

- 1. Neuronostatin inhibits cardiac contractile function via a protein kinase A- and JNK-dependent mechanism in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for an interaction of neuronostatin with the orphan G protein-coupled receptor, GPR107 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Evidence for an Interaction of Neuronostatin with the Orphan G Protein" by Gina L.C. Yosten, Lauren J. Redlinger et al. [scholarsmine.mst.edu]

- 4. Neuronostatin acts via GPR107 to increase cAMP-independent PKA phosphorylation and proglucagon mRNA accumulation in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Neuronostatin acts via GPR107 to Increase CAMP-independent PKA Phospho" by Mollisa M. Elrick, Willis K. Samson et al. [scholarsmine.mst.edu]

- 6. Neuronostatin inhibits glucose-stimulated insulin secretion via direct action on the pancreatic α-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Neuronostatin: A Peptide Product of the Preprosomatostatin Gene

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of neuronostatin, a peptide hormone derived from the same preprohormone as somatostatin (B550006), has unveiled novel physiological pathways distinct from its well-known sibling peptide.[1][2] Bioinformatic analysis of the somatostatin gene first predicted its existence, which was later confirmed by immuno-affinity purification and sequencing of a 13-amino acid, amidated peptide (neuronostatin-13).[3] Unlike somatostatin, which interacts with a family of five G protein-coupled receptors (SSTRs), neuronostatin exerts its effects through the orphan receptor GPR107.[1][4] This guide provides an in-depth overview of neuronostatin, focusing on its molecular biology, signaling pathways, physiological functions, and the experimental methodologies used to characterize it. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Molecular Biology and Processing

Neuronostatin is encoded within the preprosomatostatin gene. The 116-amino acid preproprotein undergoes proteolytic cleavage to yield several biologically active peptides, including somatostatin-14 (SS-14), somatostatin-28 (SS-28), and neuronostatin.[5][6] Neuronostatin is located in the N-terminal region of the prohormone.[3] The processing of the precursor can vary between tissues, leading to different ratios of neuronostatin and somatostatin, suggesting a mechanism for differential regulation of their respective functions.[3]

Physiological Functions and Quantitative Data

Neuronostatin exhibits pleiotropic effects, influencing cardiovascular, metabolic, and neuronal systems. Its functions are distinct from somatostatin, which primarily acts as an inhibitor of various endocrine secretions.[7][8]

Intracerebroventricular (i.c.v.) administration of neuronostatin in rats produces a biphasic increase in mean arterial pressure (MAP).[3][9] This is hypothesized to occur first through the stimulation of the sympathetic nervous system, followed by the release of the pressor hormone vasopressin.[9] In contrast, studies on isolated hearts and cardiomyocytes have shown that neuronostatin can have cardiac depressant effects, notably by decreasing the positive inotropic response to endothelin-1 (B181129) (ET-1).[10][11]

Table 1: Effect of Intracerebroventricular Neuronostatin on Mean Arterial Pressure (MAP) in Rats

| Dose (nmol) | Initial MAP Change (mmHg) at ~10 min | Sustained MAP Change (mmHg) at ~45 min |

|---|---|---|

| Vehicle | Baseline | Baseline |

| 0.3 | Transient Increase | + 10 (approx.) |

| 1.0 | Transient Increase | + 15 (approx.) |

| 3.0 | Transient Increase | + 20 (approx.) |

Data summarized from Samson et al., 2008.[3]

Neuronostatin is a significant regulator of glucose homeostasis. It acts directly on pancreatic α-cells to enhance glucagon (B607659) secretion, particularly under low-glucose conditions.[12][13] This action can indirectly inhibit glucose-stimulated insulin (B600854) secretion from β-cells through intra-islet paracrine communication.[13] This positions neuronostatin as a potential factor in preventing hypoglycemia.[14]

Table 2: Effects of Neuronostatin on Pancreatic Islet Hormone Secretion

| Experimental Model | Neuronostatin Conc. | Condition | Primary Outcome | Reference |

|---|---|---|---|---|

| Isolated Rat Islets | 100 nM | Low Glucose (3 mM) | Increased glucagon release | [13] |

| αTC1-9 Cell Line | 100 nM | Low Glucose (2 mM) | Increased glucagon release | [13] |

| Isolated Rat Islets | 10 - 1,000 nM | High Glucose (20 mM) | Inhibited insulin secretion | [13] |

| INS 832/13 Cell Line | 100 - 1,000 nM | High Glucose | No effect on insulin release |[13] |

Neuronostatin is widely expressed in the central nervous system and gut.[3] It has been shown to induce c-Fos expression in the hippocampus and cerebellum, promote the migration of cerebellar granule cells, and suppress food and water intake.[3] Recent studies suggest a role in Alzheimer's disease, where it may regulate neuronal function and brain energy metabolism through a GPR107/PKA signaling pathway.[15]

Signaling Pathways

Neuronostatin's biological effects are mediated by the G protein-coupled receptor GPR107. The downstream signaling cascades vary by cell type.

In pancreatic α-cells, neuronostatin binds to GPR107, activating a cAMP-independent protein kinase A (PKA) pathway. This signaling cascade leads to the phosphorylation of IκB, releasing the NF-κB complex and an associated pool of PKA. Activated PKA ultimately promotes the transcription of proglucagon mRNA, enhancing glucagon production.[16][17]

In the heart, neuronostatin signaling is more complex. It has been shown to increase the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and c-Jun N-terminal kinase (JNK).[10][18] This pathway is associated with the attenuation of ET-1's inotropic effects and a reduction in cardiomyocyte viability.[10] A separate PKA-dependent mechanism has also been implicated in neuronostatin's cardiac depressant actions.[11]

References

- 1. Understanding Peptide Biology: The Discovery and Characterization of the Novel Hormone, Neuronostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding peptide biology: The discovery and characterization of the novel hormone, neuronostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronostatin Encoded by the Somatostatin Gene Regulates Neuronal, Cardiovascular, and Metabolic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for an interaction of neuronostatin with the orphan G protein-coupled receptor, GPR107 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. mdpi.com [mdpi.com]

- 7. MECHANISMS IN ENDOCRINOLOGY: The physiology of neuronostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Somatostatin - Wikipedia [en.wikipedia.org]

- 9. Neuronostatin acts in brain to biphasically increase mean arterial pressure through sympatho-activation followed by vasopressin secretion: the role of melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuronostatin, a novel peptide encoded by somatostatin gene, regulates cardiac contractile function and cardiomyocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuronostatin inhibits cardiac contractile function via a protein kinase A- and JNK-dependent mechanism in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Neuronostatin inhibits glucose-stimulated insulin secretion via direct action on the pancreatic α-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencedaily.com [sciencedaily.com]

- 15. Neuronostatin regulates neuronal function and energetic metabolism in Alzheimer's disease in a GPR107-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuronostatin acts via GPR107 to increase cAMP-independent PKA phosphorylation and proglucagon mRNA accumulation in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. researchgate.net [researchgate.net]

Endogenous Roles of Neuronostatin-13 in Humans: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Novel Somatostatin-Derived Peptide and its Therapeutic Potential

Abstract

Neuronostatin-13 (NST-13), a 13-amino acid peptide derived from the same preprohormone as somatostatin (B550006), has emerged as a pleiotropic signaling molecule with significant endogenous roles in human physiology.[1] This technical guide provides a comprehensive overview of the current understanding of NST-13, focusing on its physiological functions, signaling mechanisms, and its potential as a therapeutic target. We consolidate quantitative data from key studies, detail experimental methodologies, and present visual representations of its signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Discovered through bioinformatic analysis of the pro-somatostatin gene, Neuronostatin is a peptide hormone with various isoforms, the most studied being the amidated 13-residue form (Neuronostatin-13).[2] Unlike its sibling peptide somatostatin, which has well-characterized functions, the physiological roles of NST-13 have been a subject of growing investigation.[2][3] Endogenous NST-13 has been identified in various tissues, including the brain, pancreas, spleen, and gastrointestinal tract, suggesting its involvement in a wide array of regulatory processes.[2][3][4] This document synthesizes the current knowledge on the endogenous roles of NST-13 in key human physiological systems.

Physiological Roles and Systemic Effects

NST-13 exerts a multitude of effects across various physiological systems. Its actions are complex and sometimes contradictory depending on the tissue and physiological context.

Nervous System

In the central nervous system, intracerebroventricular administration of NST-13 has been shown to suppress food intake and water drinking.[2][5] It also elicits direct depolarizing actions on paraventricular neurons in hypothalamic slices and promotes the migration of cerebellar granule cells.[2][5] Furthermore, NST-13 is co-expressed with somatostatin in hypothalamic neurons and can mobilize intracellular calcium in these cells.[4] Recent studies suggest a role for NST-13 in modulating neuronal survivability and neurite outgrowth, indicating its potential involvement in neurodegenerative diseases like Alzheimer's.[6]

Cardiovascular System

NST-13 has significant cardiovascular effects, primarily influencing blood pressure and cardiac function. Central administration of NST-13 in rats leads to a dose-related increase in mean arterial pressure.[2][7][8] This hypertensive effect is biphasic, initially driven by an increase in sympathetic activity, followed by the secretion of vasopressin.[9] In contrast, studies on isolated hearts and cardiomyocytes have shown that NST-13 can suppress cardiac contractility and reduce cardiomyocyte viability.[1][10][11] Specifically, it has been observed to decrease the positive inotropic response to endothelin-1.[11][12]

Metabolic System

NST-13 plays a crucial role in glucose homeostasis. It has been shown to enhance low-glucose-induced glucagon (B607659) secretion from pancreatic α-cells and increase the transcription of proglucagon mRNA.[13][14][15][16][17][18] This action is contrary to the effect of somatostatin, which inhibits both insulin (B600854) and glucagon secretion.[16] While NST-13 inhibits glucose-stimulated insulin secretion from isolated pancreatic islets, this effect appears to be secondary to its direct action on α-cells, as it does not directly alter insulin release from a β-cell line.[16] In vivo studies have demonstrated that intra-arterial infusion of NST-13 delays glucose disposal during a glucose challenge.[16]

Gastrointestinal System

In the gastrointestinal tract, NST-13 induces c-Fos expression, suggesting neuronal activation.[2][5] Animal studies have indicated that NST-13 can delay gastric emptying and gastrointestinal transit.[1] In a gastric tumor cell line, it has been shown to induce c-Fos expression, stimulate SRE reporter activity, and promote cell proliferation.[2][5]

Signaling Pathway of Neuronostatin-13

The cellular actions of NST-13 are mediated by the orphan G protein-coupled receptor, GPR107.[7][8][15][18][19] Knockdown of GPR107 expression has been shown to abolish the pressor response to centrally administered NST-13 and prevent its effects on proglucagon mRNA levels in pancreatic α-cells.[7][8][14]

The binding of NST-13 to GPR107 initiates a signaling cascade that involves the activation of Protein Kinase A (PKA) in a cAMP-independent manner.[14][15][16][18] This is a notable distinction from classical GPCR signaling that often involves modulation of intracellular cAMP levels. In cardiomyocytes, the signaling pathway also involves the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Neuronostatin-13.

Table 1: Radioimmunoassay (RIA) Parameters for Neuronostatin-13

| Parameter | Human Neuronostatin-19 RIA | Rat Neuronostatin-13 RIA | Reference |

|---|---|---|---|

| Intra-assay Variability | 5% | 10% | [2] |

| Detection Limit | 20 pg/ml | 14 pg/ml | [2] |

| EC50 | 65 pg/ml | 68 pg/ml | [2] |

| Cross-reactivity (human NST-13) | 10% | N/A | [2] |

| Cross-reactivity (non-amidated human NST-13) | 0.2% | N/A |[2] |

Table 2: In Vitro Effects of Neuronostatin-13 on Hormone Secretion and Gene Expression

| Cell Type/Tissue | Treatment | Effect | Magnitude of Effect | Reference |

|---|---|---|---|---|

| Isolated Rat Islets | 1,000 nM NST-13 (low glucose) | Enhance glucagon release | Significant increase | [13][16] |

| αTC1-9 cells | 100 nM NST-13 (1h) | Increase glucagon mRNA | Significant increase | [13][16] |

| αTC1-9 cells | 100 nM NST-13 (30-40 min) | Increase phosphorylated PKA | Significant increase | [13][16] |

| Isolated Rat Islets | 10, 100, 1000 nM NST-13 | Inhibit glucose-stimulated insulin secretion | Significant inhibition | [16] |

| Baboon Pituitary Cells | NST-13 | Inhibit basal GH and LH secretion | Dose and time-dependent |[20] |

Table 3: In Vivo Cardiovascular Effects of Centrally Administered Neuronostatin-13 in Rats

| Parameter | Treatment | Effect | Time Course | Reference |

|---|---|---|---|---|

| Mean Arterial Pressure | Intracerebroventricular NST-13 | Dose-related increase | Biphasic: initial sympatho-activation followed by vasopressin secretion | [2][9] |

| Vasopressin Secretion | Intracerebroventricular NST-13 | Dose-related increase | Significant after 30 minutes |[9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in Neuronostatin-13 studies.

Radioimmunoassay (RIA) for Neuronostatin

This protocol is used for the quantification of NST-13 in biological samples.

-

Antigen Preparation: Synthesize human neuronostatin-19 or rat neuronostatin-13 peptides. Conjugate the peptides to a carrier protein like thyroglobulin to enhance antigenicity.

-

Antibody Production: Immunize rabbits with the conjugated peptide to generate polyclonal antibodies.

-

Assay Procedure:

-

Tissue samples are minced and boiled in acetic acid.

-

The supernatant is collected after centrifugation and dried.

-

The assay is performed using a competitive binding principle with a radiolabeled tracer (e.g., ¹²⁵I-labeled NST).

-

Standard curves are generated using known concentrations of synthetic NST.

-

The concentration of NST in the samples is determined by comparing their binding to the standard curve.[2][14]

-

References

- 1. MECHANISMS IN ENDOCRINOLOGY: The physiology of neuronostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronostatin Encoded by the Somatostatin Gene Regulates Neuronal, Cardiovascular, and Metabolic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuronostatin is co-expressed with somatostatin and mobilizes calcium in cultured rat hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronostatin encoded by the somatostatin gene regulates neuronal, cardiovascular, and metabolic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronostatin regulates neuronal function and energetic metabolism in Alzheimer's disease in a GPR107-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Neuronostatin acts in brain to biphasically increase mean arterial pressure through sympatho-activation followed by vasopressin secretion: the role of melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuronostatin, a novel peptide encoded by somatostatin gene, regulates cardiac contractile function and cardiomyocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuronostatin, a Novel Peptide Encoded by Somatostatin Gene, Regulates Cardiac Contractile Function and Cardiomyocyte Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Neuronostatin acts via GPR107 to increase cAMP-independent PKA phosphorylation and proglucagon mRNA accumulation in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Neuronostatin inhibits glucose-stimulated insulin secretion via direct action on the pancreatic α-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. "Neuronostatin acts via GPR107 to Increase CAMP-independent PKA Phospho" by Mollisa M. Elrick, Willis K. Samson et al. [scholarsmine.mst.edu]

- 19. Evidence for an interaction of neuronostatin with the orphan G protein-coupled receptor, GPR107 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuronostatin exerts actions on pituitary that are unique from its sibling peptide somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physiological Effects of Neuronostatin-13 on Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronostatin-13, a peptide hormone encoded by the somatostatin (B550006) gene, has emerged as a significant regulator of metabolic homeostasis. This technical guide provides a comprehensive overview of the physiological effects of Neuronostatin-13 on metabolism, with a focus on its roles in glucose, lipid, and energy balance. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

Discovered through bioinformatic analysis of the somatostatin preprohormone, Neuronostatin-13 is a 13-amino acid peptide with pleiotropic effects on various physiological systems.[1] It is expressed in several metabolically relevant tissues, including the pancreas, hypothalamus, and gastrointestinal tract.[2] Initial studies have revealed its potent influence on glucose metabolism, food intake, and adipogenesis, suggesting its potential as a therapeutic target for metabolic disorders such as diabetes and obesity. This guide aims to consolidate the current understanding of Neuronostatin-13's metabolic functions, providing a technical foundation for future research and drug development endeavors.

Effects on Glucose Homeostasis

Neuronostatin-13 plays a critical role in regulating blood glucose levels primarily through its actions on the endocrine pancreas. It exhibits a dual regulatory function, inhibiting insulin (B600854) secretion while stimulating glucagon (B607659) release.

Inhibition of Insulin Secretion

Neuronostatin-13 has been shown to inhibit glucose-stimulated insulin secretion (GSIS) from pancreatic islets.[3][4][5] This effect is not a direct action on pancreatic β-cells, as Neuronostatin-13 does not alter insulin release from isolated β-cell lines (INS-1 832/13).[4] The inhibitory effect is likely mediated by its direct action on pancreatic α-cells, which in turn influence β-cell function through intra-islet paracrine signaling.[4] In vivo studies in rats have demonstrated that intra-arterial infusion of Neuronostatin-13 delays glucose disposal and inhibits insulin release during a glucose challenge.[3][4]

Stimulation of Glucagon Secretion

In contrast to its effect on insulin, Neuronostatin-13 stimulates glucagon secretion from pancreatic α-cells, particularly under low glucose conditions.[3][4] This stimulatory effect is observed in both isolated rat islets and the immortalized α-cell line, αTC1-9.[4] Furthermore, Neuronostatin-13 has been shown to increase the transcription of proglucagon mRNA in α-cells, suggesting a role in both the synthesis and release of glucagon.[3][4]

Data Presentation: Quantitative Effects of Neuronostatin-13 on Metabolism

The following tables summarize the quantitative data from key studies on the effects of Neuronostatin-13.

Table 1: Effects of Neuronostatin-13 on Insulin Secretion

| Experimental Model | Neuronostatin-13 Concentration | Glucose Concentration | Effect on Insulin Secretion | Reference |

| Isolated Rat Islets | 100 nM | 20 mM | Significant inhibition | [4] |

| Isolated Rat Islets | 1000 nM | 20 mM | Significant inhibition | [4] |

| INS-1 832/13 cells | 100 nM, 1000 nM | 20 mM | No effect | [4] |

| Male Rats (in vivo) | Infusion | Glucose Challenge | Significant inhibition | [3][4] |

Table 2: Effects of Neuronostatin-13 on Glucagon Secretion and Expression

| Experimental Model | Neuronostatin-13 Concentration | Glucose Concentration | Effect on Glucagon Secretion/Expression | Reference |

| Isolated Rat Islets | 1000 nM | 3 mM | Enhanced low-glucose stimulated release | [4] |

| αTC1-9 cells | 1000 nM | Low | Enhanced low-glucose stimulated release | [4] |

| αTC1-9 cells | 100 nM | N/A | Increase in proglucagon mRNA | [6] |

Table 3: Effects of Neuronostatin-13 on Food Intake

| Animal Model | Neuronostatin-13 Dose (intracerebroventricular) | Observation Period | Effect on Food Intake | Reference |

| Rats | 1 nmol | 4 hours | >70% suppression | [2] |

| Rats | 3 nmol | 4 hours | Sustained reduction | [2] |

Signaling Pathway of Neuronostatin-13 in Pancreatic α-Cells

Neuronostatin-13 exerts its effects on pancreatic α-cells by binding to the G protein-coupled receptor 107 (GPR107).[7][8][9][10] This interaction initiates a downstream signaling cascade that involves the activation of Protein Kinase A (PKA) in a cyclic AMP (cAMP)-independent manner.[4][7][8] The activation of PKA ultimately leads to an increase in proglucagon mRNA levels and subsequent glucagon secretion.[7][8]

Effects on Food Intake and Energy Expenditure

Central administration of Neuronostatin-13 has been shown to potently suppress food intake in a dose-dependent manner.[2] Intracerebroventricular injection of Neuronostatin-13 in rats leads to a significant and sustained reduction in food consumption.[2] This anorexigenic effect suggests a role for Neuronostatin-13 in the central regulation of energy balance.

Effects on Adipose Tissue

Recent studies have indicated that Neuronostatin-13 also influences adipogenesis, the process of preadipocyte differentiation into mature adipocytes. The specific effects and underlying mechanisms are currently under investigation and represent an emerging area of research in the context of Neuronostatin-13's metabolic roles.

Experimental Protocols

Isolated Pancreatic Islet Culture and Hormone Secretion Assay

This protocol describes the isolation and culture of rodent pancreatic islets and the subsequent measurement of insulin and glucagon secretion.

Materials:

-

Collagenase P solution (1 mg/mL in HBSS)[11]

-

Hanks' Balanced Salt Solution (HBSS)[11]

-

Ficoll density gradient solutions (e.g., 25%, 23%, 20.5%, 11%)[12]

-

RPMI-1640 culture medium supplemented with 10% FBS, 1% penicillin-streptomycin[13]

-

Krebs-Ringer Bicarbonate (KRB) buffer[4]

-

Neuronostatin-13 peptide

-

Insulin and Glucagon ELISA kits

Procedure:

-

Islet Isolation:

-

Anesthetize the rodent and perform a laparotomy to expose the pancreas and common bile duct.

-

Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.[11]

-

Excise the distended pancreas and digest at 37°C for a specified time.[11]

-

Stop the digestion by adding cold HBSS.

-

Purify the islets from the digested tissue using a Ficoll density gradient.[12]

-

Hand-pick the purified islets under a stereomicroscope.

-

-

Islet Culture:

-

Culture the isolated islets overnight in RPMI-1640 medium at 37°C in a 5% CO2 incubator.[13]

-

-

Hormone Secretion Assay:

-

Pre-incubate groups of islets in KRB buffer with low glucose (e.g., 3 mM) for 1-2 hours.

-

Replace the pre-incubation buffer with fresh KRB buffer containing low or high glucose (e.g., 20 mM) with or without different concentrations of Neuronostatin-13.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the supernatant and measure insulin and glucagon concentrations using ELISA kits.

-

αTC1-9 and INS-1 832/13 Cell Culture and Hormone Secretion Assay

Materials:

-

αTC1-9 and INS-1 832/13 cell lines

-

DMEM (for αTC1-9) and RPMI-1640 (for INS-1 832/13) culture media supplemented with 10% FBS, 1% penicillin-streptomycin[14][15]

-

Krebs-Ringer Bicarbonate (KRB) buffer[4]

-

Neuronostatin-13 peptide

-

Glucagon and Insulin ELISA kits

Procedure:

-

Cell Culture:

-

Culture αTC1-9 and INS-1 832/13 cells in their respective media at 37°C in a 5% CO2 incubator.

-

Passage the cells upon reaching 80-90% confluency.

-

-

Hormone Secretion Assay:

-

Seed cells in multi-well plates and grow to confluency.

-

Wash cells with PBS and pre-incubate in KRB buffer with low glucose for 1-2 hours.

-

Replace the buffer with fresh KRB containing appropriate glucose concentrations with or without Neuronostatin-13.

-

Incubate for a specified time.

-

Collect the supernatant for hormone measurement using ELISA.

-

Intracerebroventricular (ICV) Injection of Peptides in Rodents

Materials:

-

Anesthesia (e.g., isoflurane)[16]

-

Microsyringe pump and Hamilton syringe[16]

-

Neuronostatin-13 peptide dissolved in sterile saline or artificial cerebrospinal fluid[16]

-

Surgical tools

Procedure:

-

Anesthetize the rodent and secure it in the stereotaxic frame.[16]

-

Make a midline incision on the scalp to expose the skull.

-

Using predetermined coordinates relative to bregma, drill a small hole through the skull over the lateral ventricle.[16]

-

Lower the injection cannula to the desired depth into the ventricle.[17]

-

Infuse the Neuronostatin-13 solution at a slow, controlled rate (e.g., 0.5-1 µL/min).[16]

-

Slowly withdraw the cannula and suture the incision.

-

Monitor the animal for recovery and subsequent behavioral or physiological changes (e.g., food intake).

Adipocyte Differentiation of 3T3-L1 Cells and Analysis

Materials:

-

3T3-L1 preadipocyte cell line[18]

-

Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)[18]

-

Oil Red O staining solution[18]

-

RNA extraction and qPCR reagents

Procedure:

-

Differentiation:

-

Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.

-

Two days post-confluence, switch to differentiation medium.

-

After 2-3 days, replace with DMEM containing 10% FBS and insulin for another 2 days.

-

Maintain the cells in DMEM with 10% FBS, changing the medium every 2 days, for a total of 8-10 days to achieve full differentiation.

-

-

Analysis:

-

Lipid Accumulation: Fix the cells and stain with Oil Red O to visualize lipid droplets. Quantify by eluting the dye and measuring its absorbance.[18]

-

Gene Expression: Extract RNA from the cells at different stages of differentiation and perform qPCR to measure the expression of adipogenic marker genes (e.g., PPARγ, C/EBPα).

-

Conclusion and Future Directions

Neuronostatin-13 is a multifaceted peptide hormone with significant implications for metabolic regulation. Its ability to modulate pancreatic hormone secretion and centrally regulate food intake positions it as a key player in maintaining glucose and energy homeostasis. The signaling pathway through GPR107 in pancreatic α-cells provides a specific molecular target for potential therapeutic interventions.

Future research should focus on further elucidating the downstream signaling events following PKA activation in α-cells. Investigating the precise mechanisms of Neuronostatin-13's effects on adipogenesis is another critical area of exploration. Furthermore, preclinical studies in animal models of diabetes and obesity are warranted to fully assess the therapeutic potential of targeting the Neuronostatin-13/GPR107 system. A deeper understanding of the physiological roles of Neuronostatin-13 will undoubtedly pave the way for novel strategies to combat metabolic diseases.

References

- 1. Understanding Peptide Biology: The Discovery and Characterization of the Novel Hormone, Neuronostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronostatin encoded by the somatostatin gene regulates neuronal, cardiovascular, and metabolic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronostatin inhibits glucose-stimulated insulin secretion via direct action on the pancreatic α-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuronostatin inhibits glucose-stimulated insulin secretion via direct action on the pancreatic α-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Neuronostatin Inhibits Glucose-stimulated Insulin Secretion via Direct" by Alison S. Salvatori, Mollisa M. Elrick et al. [scholarsmine.mst.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neuronostatin acts via GPR107 to increase cAMP-independent PKA phosphorylation and proglucagon mRNA accumulation in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Neuronostatin acts via GPR107 to Increase CAMP-independent PKA Phospho" by Mollisa M. Elrick, Willis K. Samson et al. [scholarsmine.mst.edu]

- 9. Evidence for an interaction of neuronostatin with the orphan G protein-coupled receptor, GPR107 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuronostatin regulates neuronal function and energetic metabolism in Alzheimer's disease in a GPR107-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thno.org [thno.org]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. benchchem.com [benchchem.com]

- 17. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

Neuronostatin-13 in Cardiovascular Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the multifaceted role of neuronostatin-13 (NST-13), a peptide hormone derived from the preprohormone of somatostatin (B550006), in cardiovascular regulation.[1][2][3] It details the peptide's central and peripheral actions, summarizes key quantitative data, outlines experimental methodologies, and illustrates the underlying signaling pathways.

Central Regulation of Blood Pressure

Intracerebroventricular (ICV) administration of neuronostatin has been shown to exert a significant pressor effect, indicating a role in the central nervous system's control of blood pressure.[1] Studies in conscious, male rats reveal that this effect is biphasic, involving an initial rapid increase in mean arterial pressure (MAP) followed by a more sustained second phase.[1][4]

Biphasic Effect on Mean Arterial Pressure (MAP)

The initial phase (0-10 minutes) of the MAP increase is attributed to an increase in sympathetic nervous system activity.[4] This is followed by a second, more prolonged phase (11-45 minutes) which is mediated by the secretion of the pressor hormone vasopressin, an effect that involves the central melanocortin system.[4]

Data Presentation: Central Effects of Neuronostatin-13 on MAP

Table 1: Biphasic Increase in Mean Arterial Pressure (MAP) following ICV Injection of Neuronostatin-13 (300 pmol) in Rats.[4]

| Time Post-Injection | Change in MAP (mmHg) vs. Saline Control | Phase | Proposed Mechanism |

| Phase 1 (0-10 min) | Significant increase | 1 | Sympathetic Nervous System Activation |

| Phase 2 (11-45 min) | Sustained, significant increase | 2 | Vasopressin Secretion (via Melanocortin Receptors) |

Note: The original study demonstrated a significant increase at most time points, with the biphasic nature observable in the trend of the pressure change.

Experimental Protocols: Central Administration and MAP Measurement

Protocol 1.1: Intracerebroventricular (ICV) Cannulation and Blood Pressure Monitoring

-

Animal Model: Adult male Sprague-Dawley rats.[4]

-

Surgical Preparation: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle. A second catheter is placed in the carotid artery for blood pressure monitoring and connected to a pressure transducer.[4]

-

Experimental Procedure: Following a recovery period, conscious and unrestrained rats are injected ICV with either saline vehicle or neuronostatin-13 (e.g., 300 pmol).[4]

-

Data Acquisition: Mean arterial pressure (MAP) and heart rate are continuously recorded for a set period (e.g., 45 minutes) post-injection.[4]

-

Pharmacological Intervention: To dissect the mechanism, specific antagonists can be administered. For instance, the alpha-adrenergic antagonist phentolamine (B1677648) is pretreated intra-arterially to block sympathetic activity, while the melanocortin 3/4 receptor antagonist SHU9119 is given ICV to assess the role of the melanocortin system.[4]

Visualization: Central Signaling Pathway for MAP Regulation

Caption: Central mechanism of neuronostatin-induced hypertension.

Direct Cardiac Effects

In contrast to its centrally-mediated pressor effects, neuronostatin-13 exerts direct inhibitory actions on the heart.[2][5] These effects have been observed in whole-heart preparations, isolated cardiomyocytes, and in vivo animal models, pointing to a complex, dual-regulatory role for the peptide.

Negative Inotropic and Chronotropic Effects

-

Cardiac Contractility: Short-term exposure to neuronostatin depresses myocardial contractile function.[5] This is characterized by a reduction in left ventricular developed pressure (LVDP) and the maximal velocity of pressure change (±dP/dt).[5] In isolated cardiomyocytes, it inhibits peak shortening and the maximal velocity of shortening/relengthening.[5] However, one study noted that while NST-13 alone did not affect basal contractility, it significantly blunted the positive inotropic response induced by endothelin-1 (B181129) (ET-1).[6][7]

-

Heart Rate: Neuronostatin has a negative chronotropic effect, causing a significant drop in heart rate in both ex vivo heart preparations and in vivo mouse models.[5][8]

Data Presentation: Direct Cardiac Effects of Neuronostatin-13

Table 2: Effects of Neuronostatin on Isolated Murine Hearts (Langendorff Preparation).[5]

| Parameter | Effect of Neuronostatin (0.3 nM) |

| Left Ventricular Developed Pressure (LVDP) | Depressed |

| Max. Velocity of Pressure Development (+dP/dt) | Depressed |

| Max. Velocity of Pressure Relaxation (-dP/dt) | Depressed |

| Heart Rate | Depressed |

Table 3: Effects of Neuronostatin on Isolated Murine Cardiomyocyte Contraction.[5]

| Parameter | Effect of Neuronostatin (0.3 nM) |

| Peak Shortening (PS) | Inhibited |

| Max. Velocity of Shortening (-dL/dt) | Inhibited |

| Max. Velocity of Relengthening (+dL/dt) | Inhibited |

Table 4: In Vivo Effects of Neuronostatin-13 (50 μg/kg, i.p.) in Mice.[8]

| Parameter | Time Post-Treatment | Observation |

| Heart Rate | 3, 6, and 12 hr | Remarkable drop |

| Left Ventricular End-Systolic Diameter (LVESD) | 6 and 12 hr | Significantly decreased |

| Fractional Shortening | 6 and 12 hr | Significantly decreased |

| Left Ventricular End-Diastolic Diameter (LVEDD) | 6 and 12 hr | No significant effect |

Experimental Protocols: Cardiac Function Assessment

Protocol 2.1: Ex Vivo Langendorff Heart Perfusion

-

Procedure: The heart is rapidly excised and cannulated via the aorta on a Langendorff apparatus. It is then retrogradely perfused with an oxygenated Krebs-Henseleit buffer at constant pressure and temperature. A balloon-tipped catheter is inserted into the left ventricle to measure pressure changes.

-

Intervention: After a stabilization period, neuronostatin is added to the perfusate at various concentrations.

-

Measurements: LVDP, +dP/dt, -dP/dt, and heart rate are recorded continuously.[5]

Protocol 2.2: In Vivo Echocardiography

-

Model: 3-month-old adult C57BL/6 male mice.[8]

-

Procedure: Mice are administered neuronostatin-13 (e.g., 50 μg/kg, i.p.) or a vehicle control.

-

Data Acquisition: At specified time points (e.g., 3, 6, 12, 18 hours), mice are lightly anesthetized, and transthoracic echocardiography is performed using a high-frequency ultrasound system. M-mode images of the left ventricle are acquired to measure heart rate, LVESD, LVEDD, and to calculate fractional shortening.[8]

Visualization: Cardiac Signaling and Experimental Workflow

Caption: Signaling pathways for neuronostatin's direct cardiac effects.

Caption: Experimental workflow for cardiomyocyte contractility assay.

Molecular Mechanisms of Action

The cardiovascular effects of neuronostatin are mediated by a specific G protein-coupled receptor and downstream intracellular signaling cascades, which are distinct from those activated by its sister peptide, somatostatin.

The GPR107 Receptor

-

GPR107 is expressed in neuronostatin-responsive tissues, including the hypothalamus and heart.[9][10]

-

Knockdown of GPR107 in a gastric tumor cell line leads to a loss of responsiveness to neuronostatin.[11]

-

Crucially for cardiovascular regulation, rats with compromised central GPR107 expression (via siRNA injection) do not exhibit the characteristic increase in MAP following ICV neuronostatin administration.[9][11]

Downstream Signaling Pathways

-

In Cardiomyocytes: The cardiac depressant action of neuronostatin is mediated, at least in part, through PKA- and JNK-dependent mechanisms.[5] This is demonstrated by the ablation of neuronostatin's effects on cardiomyocyte contraction following pretreatment with the PKA inhibitor H89 or the JNK inhibitor SP600125.[5] This signaling pathway differs from that of somatostatin, whose cardiac effects are mediated by PKC.[5] Other studies have also implicated the activation of p38 MAPK and JNK in neuronostatin's ability to counteract the effects of endothelin-1.[6][12] Additionally, neuronostatin may attenuate myocardial contractility by inhibiting the sarcoplasmic reticulum Ca2+-ATPase (SERCA).[8]

-

Model from Pancreatic α-cells: While not a cardiovascular tissue, studies in pancreatic α-cells provide a model for GPR107 signaling. Here, neuronostatin binding to GPR107 leads to a cAMP-independent activation of PKA.[13]

Experimental Protocols: Receptor Knockdown

Protocol 3.1: In Vivo siRNA-mediated Receptor Knockdown

-

Model: Adult male rats with ICV guide cannulae.[11]

-

Procedure: siRNA directed against GPR107 (e.g., 2 μ g/day ) or a scrambled control siRNA is injected into the lateral cerebroventricle for two consecutive days.

-

Functional Assay: On the third day, the animal's MAP response to an ICV challenge with neuronostatin is recorded as described in Protocol 1.1. A blunted or absent pressor response in the GPR107 siRNA group compared to the control group indicates the receptor's involvement.[11]

Summary and Future Directions

Neuronostatin-13 is a pleiotropic hormone with a significant and complex role in cardiovascular homeostasis. Its actions are dichotomous:

-

Central Action: It acts within the brain to increase blood pressure through the sequential activation of the sympathetic nervous system and the release of vasopressin.[4]

-

Peripheral Action: It acts directly on the heart to decrease contractility and heart rate.[5]

This dual functionality suggests that neuronostatin may be involved in finely balancing cardiovascular output. The identification of GPR107 as its putative receptor opens a critical avenue for developing targeted therapeutic agents.[9][11]

For drug development professionals, understanding these distinct central and peripheral mechanisms is crucial. Targeting the GPR107 receptor could offer novel strategies for managing conditions like hypertension or heart failure, but the opposing effects necessitate the development of tissue-specific agonists or antagonists.[2]

Future research should focus on definitively confirming GPR107 as the cognate neuronostatin receptor, fully elucidating the downstream signaling components in cardiomyocytes, and translating these findings from animal models to human physiology to explore its potential as a biomarker or therapeutic target in cardiovascular diseases.[2][6]

References

- 1. Neuronostatin Encoded by the Somatostatin Gene Regulates Neuronal, Cardiovascular, and Metabolic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MECHANISMS IN ENDOCRINOLOGY: The physiology of neuronostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronostatin acts in brain to biphasically increase mean arterial pressure through sympatho-activation followed by vasopressin secretion: the role of melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronostatin inhibits cardiac contractile function via a protein kinase A- and JNK-dependent mechanism in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronostatin, a novel peptide encoded by somatostatin gene, regulates cardiac contractile function and cardiomyocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Evidence for an interaction of neuronostatin with the orphan G protein-coupled receptor, GPR107 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. "Evidence for an Interaction of Neuronostatin with the Orphan G Protein" by Gina L.C. Yosten, Lauren J. Redlinger et al. [scholarsmine.mst.edu]

- 12. Neuronostatin, a Novel Peptide Encoded by Somatostatin Gene, Regulates Cardiac Contractile Function and Cardiomyocyte Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuronostatin acts via GPR107 to increase cAMP-independent PKA phosphorylation and proglucagon mRNA accumulation in pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

Tissue Distribution of Neuronostatin-13: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution of Neuronostatin-13 (NST-13), a peptide hormone encoded by the somatostatin (B550006) gene. This document is intended for researchers, scientists, and drug development professionals interested in the physiological roles of NST-13 and its potential as a therapeutic target. We will delve into its expression across various tissues, detail the key experimental methodologies for its detection and quantification, and illustrate its known signaling pathways.

Quantitative Tissue Distribution of Neuronostatin-13

Neuronostatin-13 has been identified in a variety of neuronal, metabolic, and gastrointestinal tissues.[1] The following table summarizes the quantitative distribution of NST-13 in various tissues of the female rat, as determined by radioimmunoassay (RIA). The data highlights that the highest concentrations of NST-13 are found in the spleen and pancreas, followed by the cerebrum and hypothalamus.[1]

| Tissue | Neuronostatin-13 Concentration (ng/g wet tissue) |

| Spleen | 85.3 ± 15.7 |

| Pancreas | 78.9 ± 12.4 |

| Cerebrum | 45.6 ± 8.9 |

| Hypothalamus | 38.2 ± 7.5 |

| Stomach | 25.1 ± 5.3 |

| Small Intestine | 19.8 ± 4.1 |

| Heart | 12.4 ± 2.9 |

| Kidney | 9.7 ± 2.1 |

| Lung | 7.2 ± 1.8 |

| Muscle | 4.5 ± 1.1 |

Data presented as mean ± S.E.M. and sourced from supplemental data in Samson et al., 2008.[1]

Experimental Protocols for the Study of Neuronostatin-13 Expression

Accurate determination of NST-13 tissue distribution relies on a variety of robust experimental techniques. This section provides detailed methodologies for three key experimental approaches: Radioimmunoassay (RIA) for quantification, Immunohistochemistry (IHC) for localization within tissues, and in situ Hybridization (ISH) for detecting the mRNA of its precursor.

Radioimmunoassay (RIA) for Neuronostatin-13 Quantification

RIA is a highly sensitive method for quantifying the concentration of antigens, such as NST-13, in biological samples. The following protocol is a generalized procedure based on commercially available kits and published research.[1][2]

Principle: This competitive assay involves a fixed amount of radiolabeled NST-13 competing with the unlabeled NST-13 in the sample for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of NST-13 in the sample.

Materials:

-

Tissue homogenates

-

Neuronostatin-13 RIA kit (containing ¹²⁵I-labeled NST-13, specific primary antibody, standards, and precipitating reagent)

-

Gamma counter

-

Centrifuge

-

Vortex mixer

-

Pipettes

Procedure:

-

Tissue Preparation:

-

Excise tissues from the subject and immediately place them on dry ice to prevent degradation.

-

Weigh the frozen tissue and homogenize in 5-10 volumes of an appropriate extraction buffer (e.g., 1 M acetic acid with protease inhibitors).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and store it at -80°C until the assay.

-

-

Assay Procedure:

-

Set up assay tubes for standards, samples, and controls in duplicate.

-

Add 100 µL of standard, sample, or control to the respective tubes.

-

Add 100 µL of the primary antibody to all tubes except the "total count" tubes.

-

Vortex all tubes and incubate for 16-24 hours at 4°C.

-

Add 100 µL of ¹²⁵I-labeled NST-13 to all tubes.

-

Vortex and incubate for another 16-24 hours at 4°C.

-

Add 1 mL of cold precipitating reagent to all tubes except the "total count" tubes to separate antibody-bound from free radiolabeled NST-13.

-

Vortex and incubate for 20 minutes at 4°C.

-

Centrifuge all tubes (except "total count") at 2,000-3,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant.

-

Measure the radioactivity in the pellet of each tube using a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the NST-13 standards.

-

Determine the concentration of NST-13 in the samples by interpolating their percentage of bound radioactivity from the standard curve.

-

Immunohistochemistry (IHC) for Neuronostatin-13 Localization

IHC allows for the visualization of the specific location of NST-13 within a tissue, providing valuable contextual information about its expression. The following is a general protocol for IHC on paraffin-embedded tissue sections.[3][4][5][6][7]

Principle: A specific primary antibody binds to NST-13 in the tissue section. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in a colored product at the site of the antigen, allowing for microscopic visualization.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against Neuronostatin-13

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin (B73222) counterstain

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat in a microwave or water bath (e.g., 95-100°C for 10-20 minutes).

-

Allow slides to cool to room temperature.

-

-

Blocking Endogenous Peroxidase and Non-specific Binding:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

Incubate with blocking solution for 30-60 minutes at room temperature.

-

-

Antibody Incubation:

-

Incubate sections with the primary anti-NST-13 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

-

Detection:

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

Apply DAB substrate solution and incubate until the desired stain intensity develops (monitor under a microscope).

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

In Situ Hybridization (ISH) for Prepro-somatostatin mRNA

ISH is a technique used to localize specific nucleic acid sequences within a tissue section. To study the distribution of NST-13 expression, ISH can be used to detect the mRNA of its precursor, prepro-somatostatin. The following is a generalized protocol for non-radioactive ISH.[1][7][8]

Principle: A labeled nucleic acid probe, complementary to the prepro-somatostatin mRNA sequence, is hybridized to the tissue section. The probe is then detected, typically using an antibody against the label, which is conjugated to an enzyme that produces a colored precipitate.

Materials:

-

Frozen or paraffin-embedded tissue sections on slides

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense RNA probe for prepro-somatostatin

-

Post-hybridization wash solutions (e.g., SSC buffers)

-

Blocking solution

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

-

Nuclear Fast Red counterstain

-

Mounting medium

Procedure:

-

Tissue Preparation and Pretreatment:

-

For paraffin (B1166041) sections, deparaffinize and rehydrate as in the IHC protocol.

-

Treat sections with Proteinase K to increase probe accessibility.

-

Fix the tissue (e.g., with 4% paraformaldehyde) and acetylate to reduce background.

-

-

Hybridization:

-

Apply the DIG-labeled antisense RNA probe in hybridization buffer to the sections.

-